Methyl 5-{[(5-methylthiophen-2-yl)methyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
Methyl 5-{[(5-methylthiophen-2-yl)methyl]amino}-2-(morpholin-4-yl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate core substituted with a morpholine ring and a thienylmethylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(5-methylthiophen-2-yl)methyl]amino}-2-(morpholin-4-yl)benzoate typically involves the reaction of 5-methyl-2-thienylmethylamine with 5-bromo-2-(4-morpholinyl)benzoic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(5-methylthiophen-2-yl)methyl]amino}-2-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzoate core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 5-{[(5-methylthiophen-2-yl)methyl]amino}-2-(morpholin-4-yl)benzoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-{[(5-methylthiophen-2-yl)methyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The morpholine ring and thienylmethylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl {[(5-chloro-2-thienyl)methyl]amino}acetate
- Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
- Methyl (5-methyl-thiazol-2-ylmethyl)-amine
Uniqueness
Methyl 5-{[(5-methylthiophen-2-yl)methyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring enhances its solubility and bioavailability, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C18H22N2O3S |
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Molecular Weight |
346.4g/mol |
IUPAC Name |
methyl 5-[(5-methylthiophen-2-yl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C18H22N2O3S/c1-13-3-5-15(24-13)12-19-14-4-6-17(16(11-14)18(21)22-2)20-7-9-23-10-8-20/h3-6,11,19H,7-10,12H2,1-2H3 |
InChI Key |
QJXMJUUYDUTNHS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Origin of Product |
United States |
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